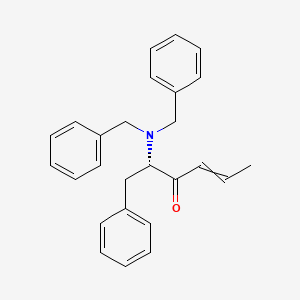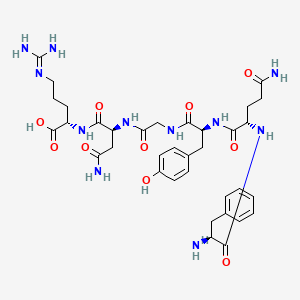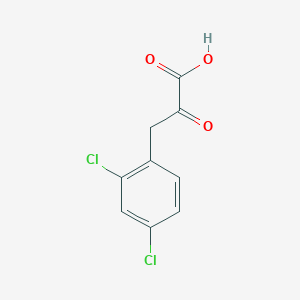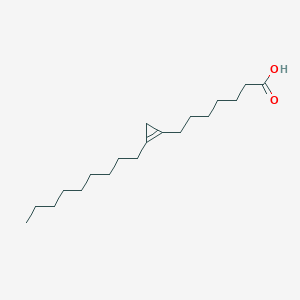
7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid is a chemical compound characterized by a cyclopropane ring substituted with a nonyl group and a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid typically involves the cyclopropanation of an appropriate alkene precursor followed by functional group modifications. One common method involves the reaction of a nonyl-substituted alkene with a diazo compound in the presence of a catalyst to form the cyclopropane ring. Subsequent oxidation and carboxylation steps yield the heptanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of robust catalysts and optimized reaction conditions is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The nonyl group and the cyclopropane ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products:
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives and other substituted cyclopropane compounds.
Scientific Research Applications
7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and nonyl group contribute to its binding affinity and specificity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed effects.
Comparison with Similar Compounds
Heptanoic Acid: A simpler analog with a straight-chain structure.
Cyclopropane Carboxylic Acid: Contains a cyclopropane ring but lacks the nonyl substitution.
Nonylcyclopropane: Similar nonyl substitution but without the heptanoic acid chain.
Uniqueness: 7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid is unique due to the combination of a cyclopropane ring, a nonyl group, and a heptanoic acid chain. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
651027-49-5 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
7-(2-nonylcyclopropen-1-yl)heptanoic acid |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-10-13-17-16-18(17)14-11-8-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21) |
InChI Key |
QGBVWKUUVJYRIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C1)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


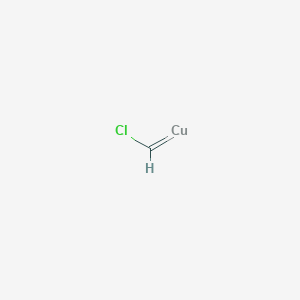

![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)

![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)
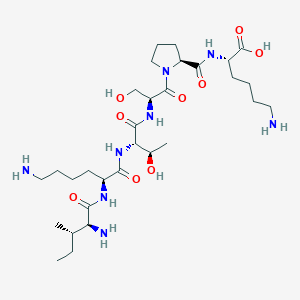
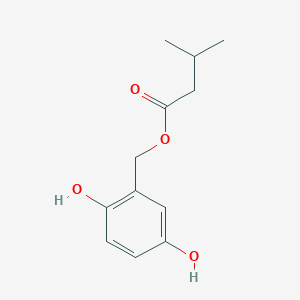
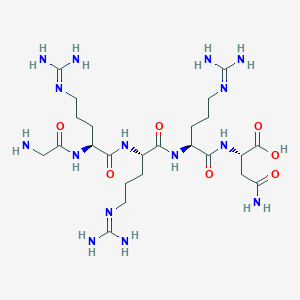
![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)
